molecular formula C16H18N4S2 B5850576 N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide

N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide

Cat. No. B5850576
M. Wt: 330.5 g/mol
InChI Key: FTNDDDBPZLMNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide, also known as BMH, is a chemical compound that has been widely studied for its potential applications in scientific research. BMH is a hydrazine derivative that is often used as a crosslinking agent for proteins and peptides, and it has been shown to have a variety of biochemical and physiological effects. In

Scientific Research Applications

N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of the most common uses of N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide is as a crosslinking agent for proteins and peptides. N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide can react with amino groups on proteins and peptides to form stable covalent bonds, which can be used to study protein-protein interactions, protein-ligand interactions, and protein structure.
N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide has also been used as a tool for studying the function of ion channels and transporters. By crosslinking specific amino acid residues in these proteins, researchers can gain insights into their structure and function.

Mechanism of Action

The mechanism of action of N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide involves the formation of covalent bonds between the compound and amino groups on proteins and peptides. The reaction occurs via nucleophilic attack of the amino group on the electrophilic carbon of the N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide molecule, resulting in the formation of a thiosemicarbazide intermediate. This intermediate can then react further with another amino group to form a stable covalent bond.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide has been shown to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to crosslink proteins and peptides, which can be used to study protein-protein interactions and protein structure. N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide in lab experiments is its ability to selectively crosslink specific amino acid residues in proteins and peptides. This can be used to study protein-protein interactions and protein structure with high specificity. N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide is also relatively easy to synthesize and purify, making it a convenient tool for researchers.
However, there are also some limitations to using N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide in lab experiments. One of the main limitations is that the crosslinking reaction can be irreversible, which can make it difficult to study dynamic processes such as protein folding and unfolding. Additionally, the reaction can be influenced by factors such as pH and temperature, which can make it challenging to optimize experimental conditions.

Future Directions

There are many potential directions for future research on N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide. One area of interest is the development of new crosslinking agents that are more selective and efficient than N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide. Researchers are also interested in exploring the use of N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide in new applications, such as the study of protein-ligand interactions and the development of new therapeutics.
Another area of interest is the development of new techniques for studying protein structure and function using N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide. For example, researchers are exploring the use of N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide in combination with mass spectrometry to identify crosslinked peptides and study protein-protein interactions.
Conclusion:
In conclusion, N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide, or N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide, is a chemical compound that has many potential applications in scientific research. N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide is commonly used as a crosslinking agent for proteins and peptides, and it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to using N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide in lab experiments, there are also many potential future directions for research on this compound. Overall, N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide is a valuable tool for studying protein structure and function, and it has the potential to lead to new discoveries in the field of biochemistry and molecular biology.

Synthesis Methods

N-benzyl-N'-(3-methylphenyl)-1,2-hydrazinedicarbothioamide can be synthesized using a variety of methods, but the most common approach involves the reaction of benzyl isothiocyanate with 3-methylphenylhydrazine in the presence of a base such as triethylamine. The resulting product is purified using column chromatography, and the final compound is obtained in high yield and purity.

properties

IUPAC Name

1-benzyl-3-[(3-methylphenyl)carbamothioylamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S2/c1-12-6-5-9-14(10-12)18-16(22)20-19-15(21)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,17,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNDDDBPZLMNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NNC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-[(3-methylphenyl)carbamothioylamino]thiourea

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